(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane
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Overview
Description
(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane: is an organosilicon compound with the molecular formula C11H15BrSi and a molecular weight of 255.22 g/mol . This compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl group attached to a vinyl moiety. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane typically involves the reaction of (Z)-1-bromo-2-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as distillation and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as , , or .
Oxidation Reactions: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride , leading to the formation of alkanes or alcohols .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid, pyridinium chlorochromate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Amines, ethers, thioethers
Oxidation Products: Epoxides, aldehydes
Reduction Products: Alkanes, alcohols
Scientific Research Applications
Chemistry:
In organic synthesis, (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions , where it serves as a precursor to various aryl- and vinyl-substituted compounds .
Biology and Medicine:
pharmaceutical intermediates and bioactive molecules . .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is employed in the synthesis of polymers and resins with unique properties, as well as in the manufacture of silicon-based materials .
Mechanism of Action
The mechanism of action of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the vinyl group. These reactive sites allow the compound to undergo nucleophilic substitution , oxidation , and reduction reactions, leading to the formation of diverse products .
Molecular Targets and Pathways:
In biological systems, the compound can interact with enzymes and receptors through its functional groups, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane
Comparison:
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane: This compound is the E-isomer of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane and has different stereochemistry , which can lead to variations in reactivity and selectivity in chemical reactions .
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane: The presence of a chlorine atom instead of bromine affects the compound’s reactivity and reaction conditions , making it less reactive in certain substitution reactions .
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane: The substitution of trimethylsilyl with triethylsilyl groups can influence the compound’s steric properties and solubility , impacting its use in specific applications .
Uniqueness:
This compound is unique due to its combination of reactive sites and stereochemistry , making it a versatile compound in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C11H15BrSi |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
[(Z)-1-bromo-2-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
InChI Key |
BJQQXASWOZWVLL-PKNBQFBNSA-N |
Isomeric SMILES |
C[Si](C)(C)/C(=C/C1=CC=CC=C1)/Br |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
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